molecular formula C33H40I6N6O15 B1672076 Ioforminol CAS No. 1095110-48-7

Ioforminol

Cat. No.: B1672076
CAS No.: 1095110-48-7
M. Wt: 1522.1 g/mol
InChI Key: BFVVDRUCXCIALU-UHFFFAOYSA-N
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Description

Ioforminol is a triiodobenzenedicarboxamide derivative that has been primarily investigated as a diagnostic agent for X-ray imaging. This compound has been used in clinical trials to study its diagnostic efficacy and safety, particularly in high-risk elderly subjects undergoing coronary catheterization .

Chemical Reactions Analysis

Ioforminol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired products are formed. Major products from these reactions include iodinated derivatives and deiodinated compounds, which can be further analyzed for their physicochemical properties .

Mechanism of Action

The mechanism of action of Ioforminol involves its role as a radiographic contrast agent. When administered intravenously, this compound enhances the contrast of blood vessels and tissues in X-ray imaging by increasing the absorption of X-rays. This is achieved through the presence of iodine atoms in its structure, which have a high atomic number and effectively absorb X-rays . The molecular targets and pathways involved in its action are primarily related to its distribution and excretion in the body, ensuring that it provides clear imaging without causing significant adverse effects .

Comparison with Similar Compounds

Ioforminol can be compared with other similar compounds such as iodixanol, iohexol, and iopamidol, which are also used as radiographic contrast agents. Compared to these compounds, this compound has a unique structure that provides lower osmolality and higher hydrophilicity, making it a safer option for patients with renal impairment . The similar compounds share the common feature of containing iodine atoms, but Ioform

Properties

CAS No.

1095110-48-7

Molecular Formula

C33H40I6N6O15

Molecular Weight

1522.1 g/mol

IUPAC Name

5-[[3-[3,5-bis(2,3-dihydroxypropylcarbamoyl)-N-formyl-2,4,6-triiodoanilino]-2-hydroxypropyl]-formylamino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide

InChI

InChI=1S/C33H40I6N6O15/c34-22-18(30(57)40-1-13(52)7-46)24(36)28(25(37)19(22)31(58)41-2-14(53)8-47)44(11-50)5-17(56)6-45(12-51)29-26(38)20(32(59)42-3-15(54)9-48)23(35)21(27(29)39)33(60)43-4-16(55)10-49/h11-17,46-49,52-56H,1-10H2,(H,40,57)(H,41,58)(H,42,59)(H,43,60)

InChI Key

BFVVDRUCXCIALU-UHFFFAOYSA-N

SMILES

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N(CC(CN(C=O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)O)C=O)I)C(=O)NCC(CO)O)I

Canonical SMILES

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N(CC(CN(C=O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)O)C=O)I)C(=O)NCC(CO)O)I

Appearance

Solid powder

1095110-48-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-(formyl-(3-(formyl-(3,5-bis (2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodophenyl) amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
GE 145
GE-145
GE145 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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